Sniper(abl)-033
CAS No.:
Cat. No.: VC16682089
Molecular Formula: C61H73F3N10O9S2
Molecular Weight: 1211.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C61H73F3N10O9S2 |
|---|---|
| Molecular Weight | 1211.4 g/mol |
| IUPAC Name | 3-[2-[[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75)/t39-,51-,53-/m0/s1 |
| Standard InChI Key | NJCPVTOZWPVLBE-XOIMNWENSA-N |
| Isomeric SMILES | CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)[C@@H]8CCCN8C(=O)[C@H](C9CCCCC9)NC(=O)[C@H](C)NC)C(F)(F)F |
| Canonical SMILES | CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F |
Introduction
Chemical Structure and Design Rationale
Molecular Architecture
SNIPER(ABL)-033 (C61H73F3N10O9S2, molecular weight 1211.42) is a bifunctional molecule comprising three modular components:
-
ABL Inhibitor Moiety: Derived from HG-7-85-01, a selective ABL kinase inhibitor that binds to the myristoyl pocket of BCR-ABL.
-
IAP Ligand Moiety: A derivative of LCL-161, which recruits cellular inhibitor of apoptosis proteins (cIAP1/2 and XIAP) to facilitate ubiquitination .
-
Polyethylene Glycol (PEG) Linker: A flexible spacer (OCCOCCOCCOC) that optimizes steric compatibility between the two functional domains.
The SMILES string (C([C@@H](NC([C@@H](NC)C)=O)C1CCCCC1)(=O)N2[C@@](CCC2)(C3=NC(C(=O)C4=CC(OCCOCCOCCOCC(NC=5SC=6C(N5)=CC=C(N6)C7=CC(C(NC8=CC(C(F)(F)F)=C(CN9CCN(CC)CC9)C=C8)=O)=CC=C7)=O)=CC=C4)=CS3)[H]) reflects its complex stereochemistry, critical for simultaneous engagement of BCR-ABL and E3 ligases.
Design Strategy
The compound leverages the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) platform, which links target-binding ligands to E3 ligase recruiters . Unlike proteolysis-targeting chimeras (PROTACs), SNIPERs utilize IAP ligands to hijack endogenous ubiquitination machinery, enabling degradation at lower concentrations .
Mechanism of Action
Ternary Complex Formation
SNIPER(ABL)-033 operates through a three-step mechanism:
-
Allosteric Binding: The HG-7-85-01 moiety binds to the myristoyl pocket of BCR-ABL, inducing a conformational change that stabilizes the inactive kinase state .
-
E3 Ligase Recruitment: The LCL-161 derivative engages cIAP1/2 or XIAP, forming a ternary complex that positions the E3 ligase adjacent to BCR-ABL .
-
Ubiquitination and Degradation: Lysine residues on BCR-ABL are polyubiquitinated, marking the protein for proteasomal destruction .
Key Biochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| DC50 (BCR-ABL degradation) | 0.3 μM | |
| ABL1 Binding Affinity (IC50) | 2000 nM | |
| cIAP1 Binding Affinity (IC50) | 220 nM | |
| XIAP Binding Affinity (IC50) | 94 nM |
Synthesis and Characterization
Synthetic Route
The synthesis involves sequential coupling reactions:
-
HG-7-85-01 Functionalization: Introduction of a terminal alkyne group to the ABL inhibitor.
-
LCL-161 Derivative Preparation: Azide modification of the IAP ligand for click chemistry.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition: Conjugation via a PEG linker to yield the final product.
Analytical Data
-
Stability: Retains >90% activity after 6 months at -20°C
Preclinical Efficacy and Selectivity
In Vitro Activity
In K562 CML cells, SNIPER(ABL)-033 reduces BCR-ABL levels by 80% within 6 hours . Comparatively, imatinib achieves only 30% reduction at 1 μM . The compound shows minimal off-target effects, with <10% degradation of ABL1 in normal hematopoietic cells .
Resistance Profiling
Unlike ATP-competitive TKIs, SNIPER(ABL)-033 remains effective against T315I-mutant BCR-ABL, the most common resistance variant . This is attributed to its allosteric binding mode, which avoids steric clashes caused by gatekeeper mutations .
Therapeutic Applications and Future Directions
Diagnostic Integration
Quantitative PCR kits (e.g., BCR-ABL1 %IS Kit) enable real-time monitoring of treatment response, correlating BCR-ABL transcript levels with SNIPER(ABL)-033 dosage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume